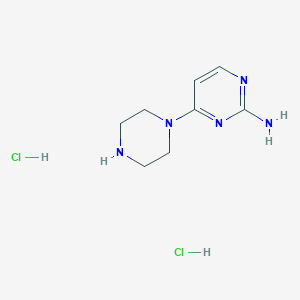
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N5. It is a derivative of piperazine and pyrimidine, two important heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted pyrimidine compounds.
Applications De Recherche Scientifique
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Piperazin-1-yl)pyrimidin-4-amine dihydrochloride: A similar compound with slight structural differences.
1-(2-Pyrimidyl)piperazine: Another related compound used in similar research applications.
Uniqueness
4-(Piperazin-1-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of piperazine and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H15Cl2N5 |
|---|---|
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
4-piperazin-1-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H13N5.2ClH/c9-8-11-2-1-7(12-8)13-5-3-10-4-6-13;;/h1-2,10H,3-6H2,(H2,9,11,12);2*1H |
Clé InChI |
ZWXGKUMIYLKVJW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC(=NC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


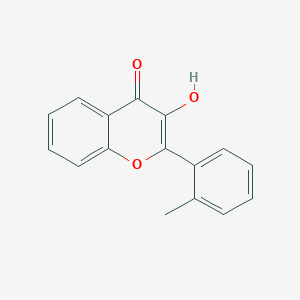
![2-Phenylfuro[2,3-C]quinoline](/img/structure/B11865531.png)
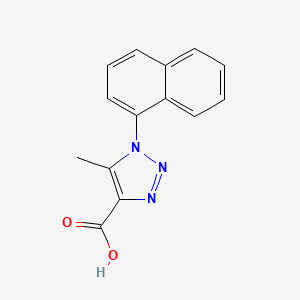
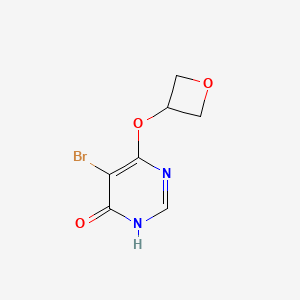
![9-Chloro-2-methyl-5H-benzo[f]pyrazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B11865545.png)

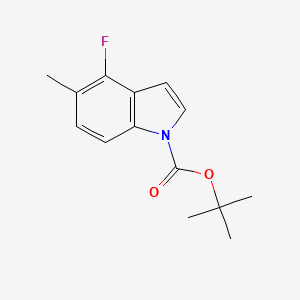

![(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)(1,3-thiazol-5-yl)methanone](/img/structure/B11865575.png)
![2,7-Diazaspiro[4.4]nonane, 2-(5-methoxy-3-pyridinyl)-7-methyl-](/img/structure/B11865581.png)
![benzyl N-{[cis-3-amino-1-methylcyclobutyl]methyl}carbamate](/img/structure/B11865584.png)
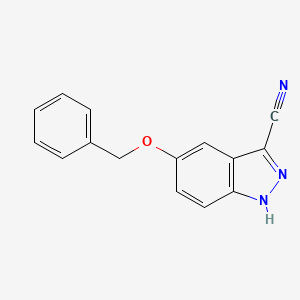

![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
